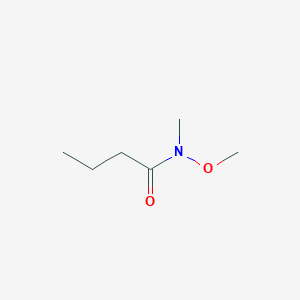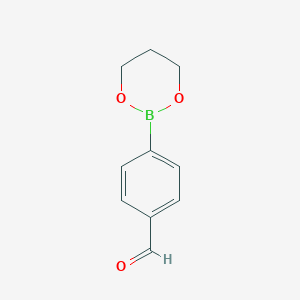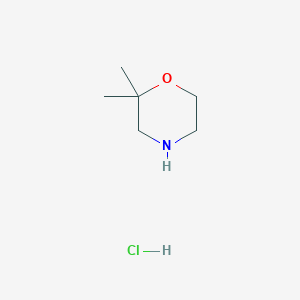
(2S,3S,4R,5R,6R)-2-Ethynyl-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S,3S,4R,5R,6R)-2-Ethynyl-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane is a useful research compound. Its molecular formula is C36H36O5 and its molecular weight is 548.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,3S,4R,5R,6R)-2-Ethynyl-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3S,4R,5R,6R)-2-Ethynyl-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Analytical Techniques
1,2-Oxazines and Related Compounds
Research on 1,2-oxazines and related compounds, including synthesis via dehydration of dihydro-oxazines and cyclization reactions, highlights the importance of such structures in organic chemistry. These compounds serve as electrophiles in various reactions, offering pathways to synthesize complex molecules with potential applications in material science and pharmaceuticals (Sainsbury, 1991).
Analytical Techniques for Empagliflozin
The development of sophisticated analytical techniques for antidiabetic drugs like Empagliflozin underscores the importance of accurate, reliable methods for quantifying pharmaceutical compounds. These methods, including HPLC and UPLC, are critical for ensuring drug purity and efficacy, which could be relevant for analyzing similarly complex organic molecules (Danao, 2021).
Environmental Impact and Biodegradation
- Biodegradation of ETBE in Soil and Groundwater: The review of ETBE (ethyl tert-butyl ether) biodegradation provides insights into the fate of fuel additives in the environment, emphasizing the role of microbial metabolism in mitigating pollution. This research area might offer perspectives on the environmental behavior of similarly structured ethers and their potential impacts (Thornton et al., 2020).
properties
IUPAC Name |
(2S,3S,4R,5R,6R)-2-ethynyl-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H36O5/c1-2-32-34(38-24-29-17-9-4-10-18-29)36(40-26-31-21-13-6-14-22-31)35(39-25-30-19-11-5-12-20-30)33(41-32)27-37-23-28-15-7-3-8-16-28/h1,3-22,32-36H,23-27H2/t32-,33+,34-,35+,36+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYZSGODFGXEDP-LPMXJBPNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#C[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-C-(2,3,4,6-Tetra-O-benzyl-b-D-glucopyranosyl) ethyne | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B189857.png)







